molecular formula C19H29N3O2 B15060859 tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15060859
M. Wt: 331.5 g/mol
InChI Key: DNEVHVHSCYLKCP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring

Preparation Methods

The synthesis of tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling under specific reaction conditions. For instance, the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the reduction of a nitro precursor using palladium on carbon (Pd/C) in ethanol .

Chemical Reactions Analysis

tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
  • tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29N3O2/c1-14-12-15(13-20-17(14)21-9-5-6-10-21)16-8-7-11-22(16)18(23)24-19(2,3)4/h12-13,16H,5-11H2,1-4H3

InChI Key

DNEVHVHSCYLKCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C3CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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